molecular formula C20H15Cl2N5O3 B2429933 2-(3,4-dichlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899971-11-0

2-(3,4-dichlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2429933
CAS No.: 899971-11-0
M. Wt: 444.27
InChI Key: LSXJFSPIXOIRSB-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide ( 899971-11-0) is a purine-6-carboxamide derivative supplied for investigative use in biological and pharmacological studies. This compound has a molecular formula of C20H15Cl2N5O3 and a molecular weight of 444.27 g/mol . It is part of a class of purine amide derivatives that have demonstrated significant research value in oncology, particularly as inhibitors for non-small cell lung cancer (NSCLC) . The proposed mechanism of action for related purine amide compounds involves the induction of cell apoptosis through microtubule fragmentation and the activation of p53-mediated signaling pathways, offering a potential therapeutic strategy even for cancer cells with mutated epidermal growth factor receptor (EGFR) . Researchers can utilize this compound to probe these critical biological pathways. The product is provided with a minimum purity of 90% and is available in various quantities to meet diverse research needs . This chemical is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N5O3/c1-2-30-14-6-4-3-5-13(14)27-19-16(25-20(27)29)15(17(23)28)24-18(26-19)10-7-8-11(21)12(22)9-10/h3-9H,2H2,1H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXJFSPIXOIRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dichlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide belongs to a class of purine derivatives known for their diverse biological activities. This article aims to delve into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H15_{15}Cl2_{2}N5_{5}O3_{3}
  • Molecular Weight : 444.3 g/mol
  • CAS Number : 900011-08-7

Biological Activity Overview

The biological activity of the compound is primarily linked to its interaction with various biochemical pathways. Research has highlighted several key areas of interest:

1. Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in numerous diseases. The compound's structure suggests potential antioxidant properties. Studies indicate that purine derivatives can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .

2. Anticancer Potential

Preliminary investigations suggest that the compound may exhibit anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators . The presence of chlorophenyl groups may enhance its ability to interact with cellular targets involved in tumor growth.

3. Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit xanthine oxidase (XOR), an enzyme involved in uric acid production. Elevated XOR activity is associated with conditions like gout and hyperuricemia. By inhibiting this enzyme, the compound may help lower uric acid levels and alleviate symptoms related to these conditions .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Free Radical Scavenging : The presence of electron-rich aromatic rings allows the compound to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Inhibition : The structural features facilitate binding to active sites on enzymes like XOR, thereby inhibiting their activity and reducing uric acid synthesis.

Case Studies and Research Findings

Recent studies have provided insights into the biological efficacy of the compound:

StudyFocusFindings
Antioxidant EffectsDemonstrated significant inhibition of lipid peroxidation in vitro with an IC50 value indicating potent scavenging ability.
Xanthine Oxidase InhibitionShowed effective inhibition of XOR activity, leading to reduced uric acid levels in animal models.
Anticancer ActivityInduced apoptosis in various cancer cell lines, with a notable increase in caspase activity compared to control groups.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group (-CONH₂) is susceptible to hydrolysis under acidic or basic conditions, forming a carboxylic acid derivative. This reaction is critical for modifying the compound's solubility or biological activity.

ReactionConditionsProductNotes
Acid-catalyzed hydrolysisH₃O⁺, heat2-(3,4-dichlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxylic acidCommon in purine derivatives with carboxamide substituents
Base-catalyzed hydrolysisNaOH/H₂O, heatSame as aboveHigher efficiency due to nucleophilic attack by hydroxide ions

Substitution Reactions

The ethoxyphenyl and dichlorophenyl groups participate in nucleophilic/electrophilic substitutions, though reactivity varies due to electronic effects:

A. Ethoxyphenyl Group

  • O-Dealkylation : The ethoxy group (-OCH₂CH₃) may undergo cleavage under strong acidic conditions (e.g., HBr/AcOH), yielding a phenolic -OH group.

  • Electrophilic Aromatic Substitution (EAS) : Limited by the electron-donating ethoxy group. Possible nitration or sulfonation at the para position relative to the ethoxy group .

B. Dichlorophenyl Group

  • Chlorine Displacement : Requires harsh conditions (e.g., Pd catalysis) due to electron-withdrawing Cl substituents. Rare unless activated by ortho/para directing groups .

Redox Reactions

The oxo group (C=O) at position 8 can undergo reduction to form a hydroxyl derivative, though this is rarely reported for purine analogs. Potential reagents include:

ReagentProduct
NaBH₄8-hydroxy-8,9-dihydro-7H-purine derivative
LiAlH₄Over-reduction risk; not typically used

Tautomerism

The purine core exhibits keto-enol tautomerism, influencing its reactivity:

8 oxo keto 8 hydroxy enol \text{8 oxo keto }\rightleftharpoons \text{8 hydroxy enol }

This equilibrium affects hydrogen-bonding patterns and interactions with biological targets .

Comparative Reactivity with Analogs

Key differences in reactivity among structurally similar compounds:

CompoundSubstituentsNotable Reactivity
2-(3,4-dichlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-... (Target)3,4-Cl₂, 2-OEtModerate EAS at ethoxyphenyl; stable carboxamide
9-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)-8-oxo-... 4-OMeFaster O-demethylation vs. O-deethylation
2-(4-ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-... 4-OEt, 2-OMeEnhanced solubility due to dual alkoxy groups

Stability Under Environmental Conditions

  • Photodegradation : Chlorinated aromatics are prone to UV-induced decomposition.

  • Thermal Stability : Decomposes above 220°C, consistent with purine derivatives .

Interaction with Biological Targets

While not a direct chemical reaction, the compound's reactivity informs its pharmacological behavior:

  • Enzyme Inhibition : The carboxamide and oxo groups hydrogen-bond with kinase ATP-binding pockets.

  • Metabolic Pathways : Hepatic CYP450 enzymes may mediate O-deethylation or hydroxylation .

Q & A

Q. 1.1. What are the standard synthetic routes for 2-(3,4-dichlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions to attach aryl substituents (e.g., 3,4-dichlorophenyl and 2-ethoxyphenyl groups) to the purine core.
  • Carboxamide formation via condensation of intermediates with appropriate reagents.
    Key parameters for optimization include:
  • Catalyst selection : Lewis acids (e.g., AlCl₃) improve regioselectivity during substitution reactions .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature control : Reactions often require low temperatures (−10°C to 25°C) to minimize side products .
    Statistical experimental design (e.g., factorial designs) can systematically optimize yield and purity by testing variables like molar ratios and reaction times .

Q. 1.2. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

Structural validation relies on:

  • X-ray crystallography : Determines bond lengths (e.g., C-N bonds ≈1.32–1.38 Å in purine cores) and dihedral angles between aromatic substituents .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxyphenyl protons resonate at δ 4.1–4.3 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ≈463.2 Da) .

Advanced Research Questions

Q. 2.1. How do steric and electronic effects of substituents (e.g., 3,4-dichlorophenyl vs. 2-ethoxyphenyl) influence biological activity?

  • Steric effects : Bulky substituents (e.g., 3,4-dichlorophenyl) may hinder binding to enzyme active sites, reducing potency.
  • Electronic effects : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, potentially increasing interactions with nucleophilic residues in targets like cyclooxygenase (COX) .
    Methodological approach :
  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents and compare IC₅₀ values in enzyme inhibition assays .
  • Computational docking : Molecular dynamics simulations predict binding affinities to targets like COX-2 .

Q. 2.2. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

Common sources of contradiction include:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (COX-1 vs. COX-2).
  • Purity issues : Impurities >5% can skew activity measurements.
    Resolution strategies :
  • Standardized protocols : Use validated assays (e.g., recombinant enzyme kits) and HPLC-purified compounds (≥98% purity) .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like pH or incubation time .

Q. 2.3. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be improved for in vivo studies?

Approaches include :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility in aqueous media .
  • Microsomal stability assays : Identify metabolic hotspots (e.g., ethoxy group oxidation) using liver microsomes, guiding structural modifications .
  • Nanoparticle encapsulation : Improve bioavailability by encapsulating the compound in PLGA nanoparticles .

Mechanistic and Functional Studies

Q. 3.1. What experimental models are suitable for elucidating the compound’s mechanism of action?

  • In vitro enzyme assays : Direct inhibition of COX-2 or kinases (e.g., JAK/STAT) measured via fluorescence-based substrates .
  • Cellular models : Apoptosis assays (Annexin V staining) in cancer cell lines to assess antiproliferative effects .
  • CRISPR/Cas9 knockouts : Validate target specificity by deleting putative receptor genes (e.g., PTGER2) and observing activity loss .

Q. 3.2. How can computational methods complement experimental data in understanding this compound’s interactions?

  • Quantum mechanical calculations : Predict reactive sites (e.g., electrophilic C8 position) for derivatization .
  • Machine learning : Train models on purine derivative datasets to predict toxicity or ADME properties .

Data Reproducibility and Validation

Q. 4.1. What steps ensure reproducibility in synthesizing and testing this compound?

  • Detailed synthetic protocols : Publish step-by-step procedures with exact reagent grades (e.g., ≥99% purity) and equipment specifications .
  • Open-data repositories : Share raw NMR spectra and crystallography data (e.g., via Cambridge Structural Database) .
  • Interlaboratory validation : Collaborate with independent labs to replicate key findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.